physicochemical properties of (1r,2r)-n,n'-dimethyl-1,2-cyclohexanediamine
physicochemical properties of (1r,2r)-n,n'-dimethyl-1,2-cyclohexanediamine
An In-Depth Technical Guide to the Physicochemical Properties of (1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine
Introduction
(1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine, a chiral diamine identified by CAS number 68737-65-5, stands as a cornerstone in modern asymmetric synthesis and pharmaceutical development.[1] Its rigid cyclohexane backbone, coupled with the defined stereochemistry of its two methylamino groups, imparts a C2 symmetry that is pivotal for its efficacy as a chiral ligand.[2][3][4] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of its core physicochemical properties, experimental characterization workflows, and critical applications, grounding technical data with field-proven insights. Understanding these properties is not merely an academic exercise; it is fundamental to designing robust synthetic routes, ensuring reaction reproducibility, and meeting the stringent quality requirements of pharmaceutical manufacturing.
Section 1: Chemical and Physical Identity
The compound's identity is established by a consistent set of identifiers and physical characteristics. While often appearing as a white to light yellow crystalline powder, it is notably hygroscopic and can exist as a liquid near ambient temperatures, a crucial consideration for handling and storage.[1][2][3]
| Property | Value | Source(s) |
| IUPAC Name | (1R,2R)-1-N,2-N-dimethylcyclohexane-1,2-diamine | [5] |
| Synonyms | (1R,2R)-1,2-Bis(methylamino)cyclohexane | [6] |
| CAS Number | 68737-65-5 | [1][7] |
| Molecular Formula | C₈H₁₈N₂ | [1][7] |
| Molecular Weight | 142.24 g/mol | [1][7][8] |
| Appearance | White to light yellow crystalline powder/solid | [1][5][9] |
Section 2: Core Physicochemical Properties
The functional utility of (1R,2R)-N,N'-dimethyl-1,2-cyclohexanediamine is directly governed by its physicochemical parameters. These values dictate its behavior in various solvent systems, its reactivity profile, and the conditions required for its purification and storage.
| Parameter | Value | Method/Conditions | Source(s) |
| Melting Point | 39-44 °C | Not specified | [1][9][10] |
| Boiling Point | 78-80 °C | @ 18 mmHg (24 hPa) | [11] |
| ~186.8 °C | @ 760 mmHg | [1] | |
| Density | 0.902 g/cm³ | @ 25 °C | [9][11] |
| Specific Rotation | -145° ± 5° | c = 4.47 in Chloroform | [9][10] |
| Refractive Index | n20/D 1.472 | @ 20 °C | [12] |
| pKa (Predicted) | 11.04 ± 0.40 | Computational Prediction | [9] |
The relatively low melting point range (39-44 °C) confirms that this compound can be a solid at standard room temperature but may melt on warmer days or under heated laboratory conditions.[1][9] This necessitates controlled storage and careful observation during handling to prevent unwanted phase changes. The boiling point is highly pressure-dependent, a typical characteristic for amines, making vacuum distillation the preferred method for purification to avoid thermal degradation.[11]
Section 3: Structural Analysis and Stereochemistry
The defining feature of (1R,2R)-N,N'-dimethyl-1,2-cyclohexanediamine is its molecular structure. X-ray crystallography studies reveal that the cyclohexane ring adopts a stable chair conformation.[2][3][4] Critically, the two amino groups occupy equatorial positions, which minimizes steric hindrance and optimally projects the nitrogen lone pairs for coordination with metal centers.[2][3][4]
The molecule possesses C₂ symmetry, meaning it can be rotated by 180° around a central axis to yield an identical molecule.[2][3] This symmetry is paramount in asymmetric catalysis, as it reduces the number of possible diastereomeric transition states when complexed with a prochiral substrate, thereby leading to high enantioselectivity.
Section 4: Spectroscopic Profile
Spectroscopic analysis provides an unambiguous fingerprint for the identification and purity assessment of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H-NMR (500.1 MHz, CDCl₃): Key signals include a singlet for the six N-methyl protons at approximately δ 2.33 ppm. The protons on the cyclohexane ring appear as a series of multiplets between δ 0.86 and δ 2.06 ppm.[2][3] The two protons attached to the nitrogen atoms (NH) appear as a broad singlet between δ 1.68–1.75 ppm.[2][3]
-
¹³C-NMR (100.6 MHz, CDCl₃): The spectrum shows four distinct signals for the cyclohexane ring and the methyl groups. The carbons attached to the nitrogen (CHN) resonate at δ 63.2 ppm, the methyl carbons (CH₃) at δ 33.7 ppm, and the aliphatic ring carbons at δ 30.8 and δ 25.0 ppm.[2][3]
-
-
Other Spectroscopic Data : Mass Spectrometry (MS) and Infrared (IR) spectra are also available from various suppliers and databases, which can be used to confirm the molecular weight and the presence of N-H and C-H functional groups, respectively.[13]
Section 5: Experimental Protocols for Characterization
A robust characterization workflow is essential to verify the identity and purity of (1R,2R)-N,N'-dimethyl-1,2-cyclohexanediamine before its use in sensitive applications.
Workflow for Physicochemical Property Verification
Caption: General workflow for the physicochemical characterization.
Protocol: Melting Point Determination
Rationale: The melting point is a rapid and reliable indicator of purity. Impurities typically depress and broaden the melting range. Given the compound's low melting point, a calibrated digital melting point apparatus using the capillary method is essential for accuracy.
-
Sample Preparation: Finely grind a small amount of the crystalline solid using a mortar and pestle. This ensures uniform packing and efficient heat transfer.
-
Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap the sealed end gently on a hard surface to pack the sample to a height of 2-3 mm. A tightly packed, small sample size is crucial for a sharp, observable melting point.
-
Apparatus Setup: Place the loaded capillary into the heating block of the melting point apparatus.
-
Heating Protocol:
-
Set a rapid heating ramp (10-15 °C/min) to quickly approach the expected melting point (~39 °C).
-
Approximately 10 °C below the expected melting point, reduce the ramp rate to 1-2 °C/min. A slow ramp rate through the melting phase is critical for accurately observing the onset of melting (first liquid drop) and the point of complete liquefaction.
-
-
Observation & Recording: Record the temperature range from the first visible drop of liquid to the temperature at which the entire sample becomes a clear liquid. For a pure sample, this range should be narrow (< 2 °C).
Section 6: Synthesis and Purification Overview
Several synthetic routes to (1R,2R)-N,N'-dimethyl-1,2-cyclohexanediamine have been reported. One common laboratory-scale method starts from the commercially available and enantiomerically pure (R,R)-1,2-diaminocyclohexane.
Illustrative Synthesis Workflow
Caption: A common synthetic route from (R,R)-1,2-diaminocyclohexane.
This process involves an initial protection/acylation step to form a dicarbamate, followed by a powerful reduction using a hydride reagent like lithium aluminum hydride (LiAlH₄) to yield the final N,N'-dimethylated product.[2] Purification is typically achieved via bulb-to-bulb distillation under reduced pressure to isolate the product as colorless crystals.[2]
Section 7: Applications and Relevance in Research
The unique stereochemical and electronic properties of this diamine make it a highly valuable ligand and synthetic intermediate.
-
Asymmetric Catalysis: It serves as a chiral ligand that can be complexed with various transition metals (e.g., copper, zirconium) to catalyze stereoselective reactions, enabling the production of enantiomerically pure compounds.[1][7][12]
-
Pharmaceutical Synthesis: It is a key intermediate in the industrial synthesis of the platinum-based anticancer drug Oxaliplatin.[1] It is also employed in the synthesis of tricyclic γ-secretase modulators, which are investigated as potential treatments for Alzheimer's disease.[5][7][10]
-
Polymerization: Chiral zirconium complexes derived from this diamine are used as catalysts in stereospecific polymerizations, such as that of 1-hexene.[5][7]
Section 8: Safety, Handling, and Storage
Proper handling and storage are critical due to the compound's hazardous nature.
-
Hazards: The compound is classified as harmful if swallowed and causes severe skin burns and eye damage.[6][11] It may also cause respiratory irritation.[6][14] It is corrosive.[6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[6] Work should be conducted in a well-ventilated area or a chemical fume hood.[6][14]
-
Handling: Avoid contact with skin, eyes, and clothing.[14] Do not breathe dust or vapors. Wash hands thoroughly after handling.[6]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6] Recommended storage temperatures are typically between 2-8°C.[9][10] The material should be stored locked up and away from incompatible materials.[6]
Conclusion
(1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine is more than a simple chemical reagent; it is an enabling tool for precision chemistry. Its well-defined physicochemical properties, rigid stereochemistry, and C₂ symmetry are the foundations of its utility in creating complex, enantiomerically pure molecules for the pharmaceutical and materials science industries. A thorough understanding and verification of these properties are the first and most critical steps toward its successful application in research and development.
References
- (2024). (1R,2R)-N,N'-DIMETHYL-1,2-CYCLOHEXANEDIAMINE - Physico-chemical Properties. ChemBK.
- (2009). SAFETY DATA SHEET - (1R,2R)-N,N`-Dimethyl-1,2-cyclohexanediamine. Fisher Scientific.
- (n.d.). Understanding the Properties and Applications of (1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine. NINGBO INNO PHARMCHEM CO.,LTD.
- (2025). (1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine. ChemicalBook.
- (n.d.). (1R,2R)-N1,N1-Dimethylcyclohexane-1,2-diamine. PubChem.
- (2025). Trans-(1R,2R)N,N'-Dimethyl-cyclohexane-1,2-diamine. ChemicalBook.
- Strohmann, C., Gessner, V. H., et al. (2008). (1R,2R)-N,N'-Dimethylcyclohexane-1,2-diamine. Acta Crystallographica Section E.
- (n.d.). CAS 68737-65-5 (1R,2R)-(-)-N,N'-Dimethylcyclohexane-1,2-diamine. Alfa Chemistry.
- (n.d.). (1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine(68737-65-5) 1H NMR spectrum. ChemicalBook.
- (2008). (1R,2R)-N,N′-Dimethylcyclohexane-1,2-diamine.
- (n.d.). (R,R)-(−)-N,N′-Dimethyl-1,2-cyclohexanediamine. Sigma-Aldrich.
- (2025). SAFETY DATA SHEET - trans-N,N′-Dimethylcyclohexane-1,2-diamine. Sigma-Aldrich.
- (n.d.). 68737-65-5|(1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine. BLDpharm.
- Strohmann, C., et al. (2008). (1R,2R)-N,N'-Dimethyl-cyclo-hexane-1,2-diamine. PubMed.
- (2009). SAFETY DATA SHEET - trans-N,N'-Dimethyl-1,2-cyclohexanediamine. Fisher Scientific.
- (n.d.). Synthesis of trans-N,N'-dimethylcyclohexane-1,2-diamine. PrepChem.com.
- (n.d.). trans-N,N′-Dimethylcyclohexane-1,2-diamine 97%. Sigma-Aldrich.
Sources
- 1. nbinno.com [nbinno.com]
- 2. (1R,2R)-N,N′-Dimethylcyclohexane-1,2-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. (1R,2R)-N,N'-Dimethyl-cyclo-hexane-1,2-diamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alfachemic.com [alfachemic.com]
- 6. fishersci.com [fishersci.com]
- 7. (1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine | 68737-65-5 [chemicalbook.com]
- 8. (1R,2R)-N1,N1-Dimethylcyclohexane-1,2-diamine | C8H18N2 | CID 11275066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chembk.com [chembk.com]
- 10. (R,R)-(-)-N,N -Dimethyl-1,2-cyclohexanediamine = 97.0 GC 68737-65-5 [sigmaaldrich.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Trans-(1R,2R)N,N'-Dimethyl-cyclohexane-1,2-diamine | 67579-81-1 [chemicalbook.com]
- 13. (1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine(68737-65-5) 1H NMR spectrum [chemicalbook.com]
- 14. fishersci.com [fishersci.com]
